molecular formula C9H10ClFN2O B12085431 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide

Cat. No.: B12085431
M. Wt: 216.64 g/mol
InChI Key: PBIVSCLUOHHPLT-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide is a chemical compound with the following structural formula:

C9H8ClFN2O\text{C}_9\text{H}_8\text{ClFN}_2\text{O} C9​H8​ClFN2​O

This compound belongs to the class of benzamides, which are derivatives of benzoic acid. It contains an amine group (NH₂), a chlorine atom (Cl), a fluorine atom (F), and an ethyl group (C₂H₅) attached to the benzene ring. The presence of these functional groups imparts specific properties and reactivity to the compound.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide. One common method involves the reaction of 3-amino-benzoic acid with 2-fluoroethylamine, followed by chlorination. The overall synthetic pathway can be summarized as follows:

    Amidation: 3-Amino-benzoic acid reacts with 2-fluoroethylamine to form the amide intermediate.

    Chlorination: The amide intermediate undergoes chlorination using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the chlorine atom.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Precise details of industrial methods may vary based on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide participates in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Can be reduced to yield different products.

    Substitution: The chlorine atom can be substituted with other groups (e.g., hydroxyl, amino, or alkyl groups).

Common reagents and conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

    Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base or acid.

Major products depend on the specific reaction conditions and substituents introduced.

Scientific Research Applications

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide finds applications in:

    Medicine: It may serve as a potential drug candidate due to its structural features. Researchers explore its pharmacological properties, including interactions with biological targets.

    Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise molecular targets.

Comparison with Similar Compounds

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide stands out due to its unique combination of functional groups. Similar compounds include related benzamides, but each differs in substituents and properties.

Properties

Molecular Formula

C9H10ClFN2O

Molecular Weight

216.64 g/mol

IUPAC Name

3-amino-5-chloro-N-(2-fluoroethyl)benzamide

InChI

InChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14)

InChI Key

PBIVSCLUOHHPLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C(=O)NCCF

Origin of Product

United States

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